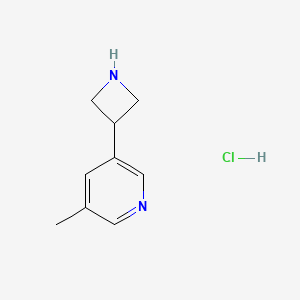
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is a chemical compound with the molecular formula C8H11N2Cl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the [2+2] cycloaddition reaction for higher efficiency and yield. This could include the use of specialized catalysts and reaction conditions to facilitate the formation of the azetidine ring and its subsequent attachment to the pyridine moiety.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(3-Azetidinyl)-5-methylpyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity . The pyridine moiety can also participate in π-π stacking interactions, further stabilizing these complexes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Azetidinyl)pyridazine Hydrochloride: Similar in structure but contains a pyridazine ring instead of a pyridine ring.
2-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 2-position of the pyridine ring.
4-(3-Azetidinyl)pyridine Hydrochloride: Similar but with the azetidine ring attached at the 4-position of the pyridine ring.
Uniqueness
3-(3-Azetidinyl)-5-methylpyridine Hydrochloride is unique due to the specific positioning of the azetidine ring and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-2-8(4-10-3-7)9-5-11-6-9;/h2-4,9,11H,5-6H2,1H3;1H |
Clave InChI |
SJMMNTHFBGAYMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


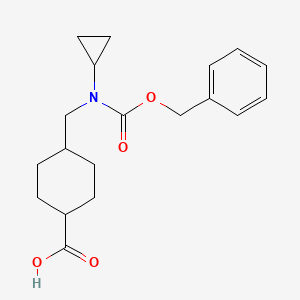
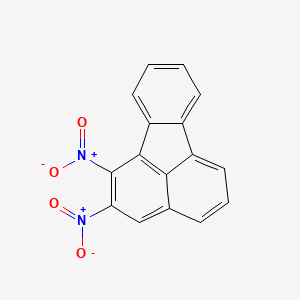
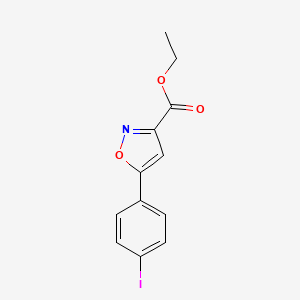
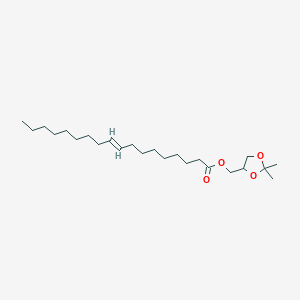
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)

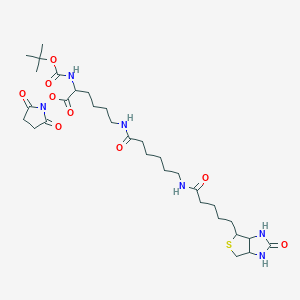
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)


![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
